Chiral Purity: Enantiomeric Excess of the Boc-Protected (S)- or (R)-α-Methylbenzylamine Scaffold
The target compound is commercially supplied as a racemate (95% purity by HPLC) but can be resolved into its (R)- and (S)-enantiomers via chiral preparative HPLC. In a patent disclosing NEP inhibitor intermediates, (R)-tert-butyl (1-([1,1'-biphenyl]-4-yl)ethyl)carbamate was obtained with >99% ee after chiral resolution, demonstrating that the α-methylbenzylamine scaffold is amenable to high enantiopurity manufacturing [1]. In contrast, the achiral analog tert-butyl (4'-cyano-[1,1'-biphenyl]-4-yl)carbamate (CAS 672309-99-8) lacks the stereocenter entirely and cannot be used for enantioselective syntheses [2].
| Evidence Dimension | Chiral resolution capability |
|---|---|
| Target Compound Data | Racemic mixture, 95% purity ; enantioresolved form attainable with >99% ee (extrapolated from related scaffold) [1] |
| Comparator Or Baseline | tert-Butyl (4'-cyano-[1,1'-biphenyl]-4-yl)carbamate (CAS 672309-99-8): achiral, no stereocenter [2] |
| Quantified Difference | Introduces a stereocenter absent in the comparator, enabling downstream enantioselective synthesis |
| Conditions | Chiral preparative HPLC; synthetic intermediate for sacubitril and related NEP inhibitors [1] |
Why This Matters
The presence of a resolvable chiral center is an absolute requirement for synthesizing enantiomerically pure NEP inhibitors; the achiral comparator cannot serve as a replacement.
- [1] Google Patents. Preparation method of cardiotonic drug Entresto key intermediate (R)-tert-butyl-(1-([1,1'-biphenyl]-4-yl)-3-hydroxypropane-2-yl)carbamate. Available at: https://patents.google.com/patent/CN105061287A/en View Source
- [2] PubChem. tert-Butyl (4'-cyano-[1,1'-biphenyl]-4-yl)carbamate, CID 16201802. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/16201802 View Source
